molecular formula C14H20ClNO2 B1297280 Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine CAS No. 5427-37-2

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine

Cat. No.: B1297280
CAS No.: 5427-37-2
M. Wt: 269.77 g/mol
InChI Key: BILHUAGLEOWGSF-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is a secondary amine featuring a benzo[1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative) linked to a cyclohexylamine moiety. The benzo[1,3]dioxole scaffold is a common pharmacophore in bioactive molecules, often associated with interactions at neurotransmitter receptors due to its structural similarity to catecholamines .

Properties

CAS No.

5427-37-2

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13;/h6-8,12,15H,1-5,9-10H2;1H

InChI Key

BILHUAGLEOWGSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Benzodioxole

The initial step involves synthesizing the benzodioxole structure. This can be accomplished by reacting catechol with dihalomethanes under basic conditions. The general reaction can be represented as follows:

$$
\text{Catechol} + \text{Dihalomethane} \rightarrow \text{Benzodioxole}
$$

Commonly used dihalomethanes include dichloromethane or dibromomethane. The reaction conditions typically require a base such as potassium carbonate to facilitate the formation of the dioxole ring.

Alkylation with Cyclohexylamine

Once the benzodioxole is synthesized, it can be alkylated with cyclohexylamine to form benzodioxol-5-ylmethyl-cyclohexyl-amine. This step generally involves:

  • Reagents : Benzodioxole derivative (e.g., benzodioxol-5-carbaldehyde) and cyclohexylamine.

  • Catalysts : A suitable catalyst such as triethylamine may be used to enhance the reaction rate.

The reaction can be represented as follows:

$$
\text{Benzodioxole} + \text{Cyclohexylamine} \rightarrow \text{Benzodioxol-5-ylmethyl-cyclohexyl-amine}
$$

Reaction Conditions

The reactions typically require specific conditions for optimal yield:

  • Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures (up to 100 °C).

  • Solvents : Common solvents include dichloromethane or tetrahydrofuran (THF), which provide a suitable medium for the reactions.

Purification Methods

After synthesis, purification is crucial to obtain high-purity products. Common methods include:

  • Column Chromatography : Utilized for separating the desired product from unreacted materials and by-products.

  • Recrystallization : Often employed to purify solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

Yield and Characterization

The yields of these reactions can vary significantly based on reaction conditions and purification methods. Typical yields range from 60% to 80%. Characterization of the final product is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Step Reaction Type Yield (%) Solvent Used
1 Synthesis of Benzodioxole 70% Dichloromethane
2 Alkylation with Cyclohexylamine 75% Tetrahydrofuran
3 Purification via Column Chromatography Varies Ethyl acetate

The synthesis of benzodioxol-5-ylmethyl-cyclohexyl-amine involves a series of well-defined chemical transformations that require careful optimization of reaction conditions and purification techniques. Understanding these preparation methods is essential for developing this compound for further research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural distinction among analogues lies in the substituent attached to the benzodioxolylmethyl-amine core. Key derivatives include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Evidence Source
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine Cyclohexyl C₁₄H₁₇NO₂* ~232* 1 3 3
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine 4-Methylphenyl C₁₅H₁₅NO₂ 241.29 1 3 4
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine 2-Methoxybenzyl C₁₆H₁₇NO₃ 272.32 1 4 6
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine 4-Fluorobenzyl C₁₅H₁₄FNO₂* ~259* 1 3 5
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate 3-Methoxybenzyl (oxalate salt) C₁₈H₁₉NO₇ 361.34 2 7 7

*Estimated based on structural similarity to N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine (C₁₄H₁₆NO₂, ).

Key Observations:

Lipophilicity : Cyclohexyl-substituted derivatives (e.g., this compound) exhibit higher lipophilicity compared to aromatic benzyl analogues (e.g., 2-methoxybenzyl), which may influence blood-brain barrier permeability .

Hydrogen Bonding : Benzyl derivatives with polar substituents (e.g., methoxy or fluoro groups) increase hydrogen bond acceptors, enhancing solubility in polar solvents .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (BDA) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of BDA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BDA is characterized by a unique structure comprising a benzo[1,3]dioxole moiety linked to a cyclohexyl amine. Its chemical formula is C14H19NO2C_{14}H_{19}NO_2 with a molecular weight of approximately 233.31 g/mol . The presence of the dioxole ring contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of BDA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : BDA has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological processes and potentially offering benefits in treating mood disorders or neurodegenerative diseases.

Antitumor Activity

Research indicates that BDA may possess antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, BDA was found to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Antimicrobial Properties

BDA has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The structural features of BDA may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .

Case Studies and Research Findings

Several studies have explored the biological activity of BDA:

  • In Vitro Studies : A study assessed the cytotoxic effects of BDA on different cancer cell lines. Results indicated that BDA had an IC50 value in the low micromolar range, suggesting potent antitumor effects .
  • Selectivity Profiling : Another investigation focused on the selectivity of BDA against various kinases. It was found that BDA selectively inhibited certain kinases involved in cancer progression, further supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In antimicrobial assays, BDA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential use in treating bacterial infections .

Data Summary

Activity Type Target IC50 Value (µM) Comments
AntitumorVarious cancer cell linesLow micromolarInduces apoptosis and disrupts mitochondrial function
AntimicrobialE. coli, S. aureus10-20Significant inhibition observed
Enzyme InhibitionKinasesVariedSelective inhibition profile

Q & A

Basic: What are the key considerations for optimizing the synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine to achieve high purity and yield?

Methodological Answer:
Synthesis optimization requires multi-step reaction control:

Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation, ensuring minimal side reactions .

Condition Optimization : Adjust temperature (e.g., 60–80°C for condensation) and reaction time to balance yield and purity. Catalysts like acetic acid may enhance amine coupling efficiency .

Purification : Employ column chromatography or recrystallization (e.g., using ethanol-water mixtures) to isolate the final compound. Purity can be verified via melting point analysis and NMR spectroscopy .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Identifies hydrogen environments (e.g., aromatic protons at δ 6.5–7.0 ppm, cyclohexyl CH₂ at δ 1.0–2.0 ppm) .
  • ¹³C-NMR : Confirms carbon骨架, distinguishing dioxole carbons (~100–110 ppm) from cyclohexyl carbons (~20–35 ppm) .

Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-O-C in dioxole at ~1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:

Standardized Assays : Replicate studies under identical conditions (e.g., fixed cell lines, incubation times, and concentrations) .

Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out isomer interference .

Computational Validation : Perform molecular docking to predict target binding (e.g., uPAR for anticancer activity) and compare with analogs like IPR-1 .

Advanced: What computational strategies are recommended to predict the interaction of this compound with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., urokinase plasminogen activator receptor) .

Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) using GROMACS .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

Antimicrobial Screening :

  • Disk Diffusion : Test against Staphylococcus aureus and Streptococcus pneumoniae at 5–15 mg/mL .

Cytotoxicity Assays :

  • MTT Assay : Evaluate IC₅₀ values in cancer cell lines (e.g., MDA-MB-231) .

Enzyme Inhibition : Screen for monoamine oxidase (MAO) activity using fluorometric kits .

Advanced: How does the presence of the benzo[1,3]dioxole moiety influence the compound's reactivity and bioactivity compared to analogs?

Methodological Answer:
The dioxole ring enhances:

Electron-Donating Effects : Stabilizes charge-transfer interactions in biological targets (e.g., receptor binding pockets) .

Metabolic Stability : Resists oxidative degradation compared to simpler amines (e.g., benzylamine) .

Comparative Table of Analog Bioactivity :

CompoundStructural FeaturesReported Activity
Benzo[1,3]dioxoleDioxole onlyLow bioactivity
3-MethoxybenzylamineMethoxy + amineModerate MAO inhibition
Target Compound Dioxole + cyclohexylamineHigh cytotoxicity (IC₅₀ ~30 μM)

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